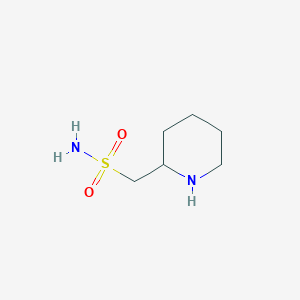

Piperidin-2-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBJBRUOCKUSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248110-90-8 | |

| Record name | piperidin-2-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Piperidin 2 Ylmethanesulfonamide Analogues

General Strategies for Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a foundational step in the synthesis of Piperidin-2-ylmethanesulfonamide analogues. Various strategies have been developed, which can be broadly categorized into cyclization reactions, cycloaddition approaches, and hydrogenation-based routes.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, involving the formation of a C-N or C-C bond from a linear precursor. mdpi.comnih.gov These reactions can be mediated by various catalysts and reagents to achieve high yields and stereoselectivity.

Key intramolecular approaches include:

Radical-Mediated Cyclization : Cobalt(II) catalysts can be used for the radical intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. mdpi.comnih.gov

Reductive Amination/Cyclization : An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can form the piperidine ring via an iminium ion intermediate. mdpi.com

Biocatalytic Cyclization : Transaminases have been employed in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones, achieving high enantiomeric excess. acs.org This method involves an enzyme-catalyzed amination followed by spontaneous intramolecular cyclization.

Lithiation-Cyclization : N-Boc protected amines with a leaving group (e.g., chlorine) on an alkyl chain can undergo lithiation followed by intramolecular cyclization to yield 2-substituted piperidines. For example, (S)-N-Boc-2-(trans-β-styryl)piperidine has been synthesized with an 84:16 enantiomeric ratio using this method. acs.org

Intermolecular reactions, such as the condensation of amines with aldehydes or ketones followed by imine reduction (reductive amination), are also common, particularly in [5+1] annulation strategies to build the piperidine skeleton. nih.gov

Table 1: Selected Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Radical Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Good yields for various piperidines. mdpi.comnih.gov |

| Transaminase-Triggered Cyclization | Transaminase (TA) | ω-chloroketones | Asymmetric synthesis with high enantiomeric excess (>95%). acs.org |

| Lithiation-Cyclization | n-BuLi / (-)-sparteine | N-Boc-(4-chlorobutyl)cinnamylamine | Forms 2-substituted piperidines, moderate enantioselectivity. acs.org |

Cycloaddition reactions offer a convergent and often stereocontrolled route to constructing the piperidine ring. These methods involve the reaction of two components to form the cyclic structure in a single step.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction) : This is a widely used method for forming six-membered rings. Palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes represents a modern variant, proceeding through C(sp3)-H bond activation. nih.gov

Intramolecular Nitrone Dipolar Cycloaddition : This approach has been successfully used to synthesize all-cis-2,3,6-trisubstituted piperidines and related indolizidine alkaloids. iupac.org The reaction of an N-alkenylnitrone proceeds via a chair-like transition state, which controls the stereochemical outcome. iupac.org

[5+1] Annulation : An iridium(III)-catalyzed "hydrogen borrowing" [5+1] annulation method enables the stereoselective synthesis of substituted piperidines from diols and amines. The mechanism involves sequential cascades of oxidation, amination, and imine reduction. nih.gov

[3+2] Cycloaddition : While typically used for five-membered rings, [3+2] cycloaddition protocols can be part of a tandem sequence to build more complex heterocyclic systems that include a piperidine moiety. nih.gov

The catalytic hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for synthesizing the piperidine core. dicp.ac.cn The primary challenge lies in achieving high stereoselectivity, especially for substituted pyridines.

Common approaches include:

Heterogeneous Catalysis : Catalysts such as Platinum(IV) oxide (PtO2) and Palladium(II) hydroxide on carbon (Pd(OH)2/C) are effective for the hydrogenation of pyridines, often performed in acidic media like acetic acid to activate the pyridine ring and prevent catalyst poisoning by the product piperidine. dicp.ac.cn

Homogeneous Catalysis : Iridium-phosphinooxazoline complexes have been used for the asymmetric hydrogenation of 2-substituted N-benzoyliminopyridinium ylides, providing good yields and moderate enantioselectivity. illinois.edu Ruthenium-based catalysts, such as Ru-DTBM-segphos, are highly efficient for the enantioselective hydrogenation of specific substrates like pyridine–pyrroline trisubstituted alkenes. acs.orgnih.gov

Lewis Acid Catalysis : The full hydrogenation of 2,6-substituted pyridines can be achieved using frustrated Lewis pairs (FLPs) that activate H2 and facilitate its transfer to the pyridine ring. rsc.org

Auxiliary-Based Methods : An efficient method for asymmetric hydrogenation involves attaching a chiral oxazolidinone auxiliary to the 2-position of the pyridine. Hydrogenation using Pd(OH)2/C can lead to excellent enantioselectivities (e.g., 98% ee for (S)-3-methyl piperidine), with the auxiliary being cleaved under the reaction conditions. dicp.ac.cn

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Pd(OH)2/C with Chiral Auxiliary | 2-Oxazolidinone-substituted pyridines | Excellent enantioselectivity (up to 98% ee); auxiliary is traceless. dicp.ac.cn |

| Ir-phosphinooxazoline complexes | 2-Substituted N-benzoyliminopyridinium ylides | Good yields (65-96%) and moderate enantioselectivity. illinois.edu |

| BINOL phosphate (Brønsted acid) | 1,2,5-trisubstituted pyridines | Uses Hantzsch ester as hydride source; excellent enantioselectivity (92-96% er). illinois.edu |

Targeted Synthesis of this compound Derivatives

The synthesis of the target compound, this compound, requires specific strategies for introducing the methanesulfonamide (B31651) group at the C2 position and for subsequent functionalization of the piperidine ring.

Direct, regioselective C-H functionalization of the piperidine ring at the C2 position to introduce a sulfonamide group is challenging. The C2 position is electronically activated by the adjacent nitrogen, but it is also sterically hindered. nih.gov Therefore, a more practical and regioselective approach involves using a precursor that already contains a functional group at the C2 position, which can be readily converted to the desired methanesulfonamide.

A robust synthetic route proceeds via the following steps:

Precursor Selection : The synthesis can start from the commercially available compound 2-(Aminomethyl)piperidine (also known as 2-piperidinemethanamine). sigmaaldrich.com This precursor ensures that the functional group is located exclusively at the C2 position.

Sulfonylation : The primary amine of 2-(aminomethyl)piperidine can be reacted with methanesulfonyl chloride in the presence of a base (such as triethylamine or pyridine) to form the target this compound. This is a standard and high-yielding reaction for forming sulfonamides from primary amines. asianpubs.org

This precursor-based strategy guarantees the regioselective placement of the methanesulfonamide group on the methyl substituent at the C2 position of the piperidine ring.

Once the this compound core is synthesized, it can be further modified to create a library of analogues. The piperidine ring offers several sites for functionalization, most notably the ring nitrogen.

N-Functionalization : The secondary amine of the piperidine ring is a common site for derivatization.

N-Alkylation/N-Arylation : The parent N-(piperidin-1-yl)benzenesulfonamide can be treated with various electrophiles (e.g., alkyl halides, aryl halides) in the presence of a base like sodium hydride (NaH) to yield N-substituted derivatives. asianpubs.org This strategy can be applied to the this compound core to introduce diverse substituents on the piperidine nitrogen.

N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) can introduce amide functionalities at the piperidine nitrogen. mdpi.commdpi.com

Ring Carbon Functionalization : While more complex, functionalization at other positions on the piperidine ring is also possible, though it often requires more elaborate synthetic design from the outset, such as using substituted pyridines for the initial hydrogenation. dicp.ac.cn For existing piperidine sulfonamides, metabolic oxidation has been observed on unsubstituted ring positions, suggesting these sites could be targeted for derivatization to improve molecular properties. nih.gov

Table 3: Examples of Functionalization Reactions on Piperidine Sulfonamide Scaffolds

| Reaction Type | Reagents | Position of Functionalization | Resulting Moiety |

|---|---|---|---|

| N-Alkylation | Alkyl halides, NaH, DMF | Piperidine Nitrogen (N1) | N-Alkyl group. asianpubs.org |

| N-Acylation | Acyl chlorides, Base | Piperidine Nitrogen (N1) | N-Acyl group. mdpi.com |

| N-Benzoylation | 4-Sulfamoylbenzoic acid, EDCI, HOBt | Piperidine Nitrogen (N1) | N-Benzoyl group. mdpi.com |

Asymmetric Synthesis and Stereochemical Control in Piperidine Analogues

The asymmetric synthesis of piperidine analogues, including those structurally related to this compound, is a critical area of focus in medicinal chemistry due to the profound impact of stereochemistry on pharmacological activity. The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is essential for specific interactions with biological targets. Various strategies have been established to achieve high levels of enantiomeric and diastereomeric purity in the synthesis of substituted piperidine rings.

One prominent approach involves the catalytic asymmetric hydrogenation of pyridine derivatives . This method transforms readily available, flat aromatic precursors into chiral, three-dimensional piperidine structures. The stereochemical outcome is dictated by the chiral catalyst employed, which often consists of a transition metal (such as rhodium, iridium, or ruthenium) complexed with a chiral ligand. The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of a specific stereoisomer.

Substrate-controlled diastereoselective synthesis is another powerful strategy. In this approach, a pre-existing stereocenter on the substrate directs the formation of new stereocenters. For instance, chiral pool starting materials, such as amino acids, can be elaborated into piperidine rings where the original chirality influences the stereochemistry of subsequent transformations.

The use of chiral auxiliaries provides a reliable method for stereochemical control. A chiral auxiliary is temporarily attached to an achiral substrate, directing the stereochemical course of a reaction, and is subsequently removed. For the synthesis of 2-substituted piperidines, an auxiliary can be attached to the nitrogen atom to control the stereoselective addition of substituents at the C2 position.

Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric synthesis of piperidine alkaloids and their analogues. mdpi.com Chiral organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions like Mannich or Michael additions, leading to the construction of the piperidine core with high enantioselectivity in a biomimetic fashion. mdpi.com These methods often offer the advantage of being metal-free and proceeding under mild reaction conditions.

The table below summarizes some of the key asymmetric strategies employed in the synthesis of chiral piperidine analogues.

| Synthetic Strategy | Description | Key Controlling Element | Typical Starting Materials |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral pyridine or dihydropyridine to a chiral piperidine. | Chiral metal-ligand complex | Substituted Pyridines |

| Substrate-Controlled Synthesis | A stereocenter within the starting material directs the stereochemistry of ring formation or functionalization. | Pre-existing chiral center | Chiral pool materials (e.g., amino acids) |

| Chiral Auxiliary Method | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | The attached chiral auxiliary | Achiral piperidine precursors |

| Asymmetric Organocatalysis | A small chiral organic molecule catalyzes an enantioselective ring-forming or functionalization reaction. | Chiral organocatalyst (e.g., proline) | Aldehydes, imines, nitroalkenes |

These methodologies provide a robust toolkit for chemists to access specific stereoisomers of this compound analogues, enabling detailed investigation into their structure-activity relationships.

Computational and in Silico Approaches in Piperidin 2 Ylmethanesulfonamide Research

Prediction of Biological Activity Spectra (PASS) for Piperidine (B6355638) Derivatives

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structural formula. nih.govresearchgate.net This prediction is founded on a structure-activity relationship analysis of a vast training set of known biologically active compounds. researchgate.netgenexplain.com For a given molecule, PASS provides a list of potential pharmacological effects and mechanisms of action, each with a corresponding probability of being active (Pa) and inactive (Pi). researchgate.net

In the context of piperidine derivatives, PASS analysis can reveal a wide range of potential therapeutic applications. For instance, studies on various piperidine compounds have predicted activities relevant to the treatment of central nervous system disorders, cancer, and infectious diseases. clinmedkaz.orgclinmedkaz.org The software analyzes the input structure and compares its features to a database of compounds with known activities. genexplain.com The output, the predicted biological activity spectrum, can guide further preclinical research by highlighting the most promising therapeutic avenues. clinmedkaz.org For example, PASS analysis of certain piperidine derivatives has indicated potential for antineurotic, nootropic, and anti-parkinsonian effects. clinmedkaz.orgcyberleninka.ru

The PASS tool can predict a wide array of biological activities, including:

Pharmacotherapeutic effects (e.g., antihypertensive, sedative) genexplain.com

Biochemical mechanisms (e.g., enzyme inhibition, receptor agonism/antagonism) genexplain.com

Specific effects like antitumor activity and neurodegenerative disease treatment potential cyberleninka.ru

The reliability of PASS predictions is notable, with an average accuracy of about 95% in cross-validation studies. genexplain.com This makes it a valuable initial screening tool in the drug discovery pipeline.

Identification of Potential Protein Targets via Computational Tools (e.g., SwissTargetPrediction)

Identifying the molecular targets of a small molecule is a critical step in understanding its mechanism of action and potential therapeutic effects. expasy.orgswisstargetprediction.ch Computational tools like SwissTargetPrediction are designed for this purpose, predicting the most likely protein targets of a bioactive molecule based on the principle of similarity. expasy.orgnih.gov The tool compares the query molecule, such as a Piperidin-2-ylmethanesulfonamide derivative, to a large library of known active compounds and their targets. swisstargetprediction.chnih.gov

The prediction process involves both 2D and 3D similarity assessments between the query molecule and the library of ligands. nih.govnih.gov SwissTargetPrediction's updated database includes over 370,000 active compounds and more than 3,000 macromolecular targets from various species. nih.gov This extensive database allows for robust predictions for a wide range of chemical structures. For piperidine derivatives, this tool can help identify potential interactions with various target classes, including enzymes, receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

A typical output from SwissTargetPrediction includes a list of probable targets, ranked by a probability score. This information can be instrumental in:

Elucidating the mechanism of action of a novel compound.

Rationalizing potential side effects by identifying off-target interactions.

Guiding the design of more selective and potent analogs.

For example, a study on new piperidine derivatives used SwissTargetPrediction to identify a range of potential protein targets, suggesting applications in oncology and neurology. clinmedkaz.orgclinmedkaz.org The ability to map predictions across different organisms based on protein homology is another valuable feature of this tool. nih.gov

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and for predicting the binding affinity. researchgate.net In the research of piperidine-based compounds, docking studies are frequently employed to elucidate how these molecules interact with their putative protein targets at an atomic level.

The process involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring each pose based on a force field that estimates the binding energy. These studies can reveal key interactions such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

π-π stacking

For instance, docking studies of piperidine derivatives have been used to understand their binding to targets like the CCR5 receptor, important in HIV research, and various kinases involved in cancer. nih.govtandfonline.com In the case of sulfonamide-containing ligands, docking can elucidate the crucial role of the sulfonamide group in binding, often involving interactions with the protein backbone or specific amino acid residues. nih.govacs.org The insights gained from molecular docking are invaluable for structure-based drug design, allowing for the rational modification of ligands to improve their potency and selectivity. nih.gov

A study on piperidin-4-one hydrazone derivatives used molecular docking to validate experimental findings and demonstrated that a compound with a chloro substituent had the lowest binding energy against the target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijpsr.comfiveable.me The fundamental principle of QSAR is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its biological activity. researchgate.net For piperidine-based compounds, QSAR modeling is a powerful tool for understanding the structure-activity landscape and for predicting the activity of new, unsynthesized analogs. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.netnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. tandfonline.comnih.gov

QSAR studies on piperidine derivatives have been successfully applied in various therapeutic areas, including the development of CCR5 antagonists for HIV, inhibitors of oxidosqualene cyclase for hypercholesterolemia, and agents targeting the dopaminergic system. nih.govresearchgate.netnih.gov These models provide valuable insights into which structural features are critical for activity, guiding the design of more potent compounds. For example, a 3D-QSAR study on piperidine-based CCR5 antagonists identified key structural features relevant to their biological activity using contour maps. nih.gov

Computational ADMET Prediction in Preclinical Development

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. nih.gov Computational ADMET prediction has become an indispensable tool in preclinical development, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles. semanticscholar.org For piperidine-based compounds like this compound, in silico ADMET prediction can significantly reduce the attrition rate of drug candidates in later stages of development.

Various computational models and software are available to predict a wide range of ADMET properties, including:

Aqueous solubility

Intestinal absorption

Blood-brain barrier permeability

Plasma protein binding

Metabolic stability

Potential for drug-drug interactions

Toxicity profiles

These predictions are often based on QSAR models or machine learning algorithms trained on large datasets of experimental data. fiveable.menih.gov

The ability of a drug to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. nih.govnih.gov Computational models for predicting BBB permeability are valuable for the early screening of potential CNS-active compounds. arxiv.org These models typically use molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict whether a compound can passively diffuse across the BBB. nih.gov

For piperidine derivatives, in silico BBB permeability prediction can help to identify candidates with the potential to reach their CNS targets. nih.gov For example, a study on piperine (B192125) analogs used in silico predictions to corroborate in vitro BBB permeability data. nih.gov Some predictive models have shown high specificity, meaning they can effectively identify compounds that are unlikely to cross the BBB. nih.gov

For orally administered drugs, absorption from the gastrointestinal (GI) tract is a prerequisite for therapeutic efficacy. nih.govdoaj.org Computational models that predict intestinal permeability are widely used to assess the oral bioavailability of drug candidates. mdpi.com These models often employ QSAR approaches, relating molecular descriptors to experimentally determined permeability values, such as those from Caco-2 cell assays or in situ perfusion studies. nih.gov

The prediction of GI permeability for piperidine-based compounds can help in the selection of candidates with good oral absorption potential. tandfonline.com Key molecular properties influencing GI permeability include lipophilicity, molecular size, and hydrogen bonding capacity. nih.gov Mechanistic models, such as the 'MechPeff' model, can predict passive effective intestinal permeability in different regions of the intestine based on drug and physiological parameters. manchester.ac.uk

Below is an interactive table summarizing the computational approaches discussed:

| Computational Approach | Purpose | Key Methodologies | Application to Piperidine Derivatives |

| Prediction of Biological Activity Spectra (PASS) | Predicts a wide range of potential biological activities. | Bayesian-based algorithm, comparison to a large database of known actives. | Identifying potential therapeutic uses in areas like CNS disorders and oncology. clinmedkaz.orgclinmedkaz.org |

| SwissTargetPrediction | Identifies the most likely protein targets of a small molecule. | 2D and 3D similarity screening against a library of known ligands and their targets. | Elucidating mechanisms of action and identifying potential off-target effects. clinmedkaz.orgclinmedkaz.org |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Scoring functions based on force fields to evaluate ligand poses in a binding site. | Understanding ligand-receptor interactions at an atomic level to guide lead optimization. nih.govtandfonline.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. | Statistical methods (MLR, PLS) and machine learning algorithms. | Predicting the activity of new analogs and understanding key structural requirements for potency. nih.govnih.govnih.gov |

| Computational ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity properties. | QSAR models, machine learning, and physiologically based pharmacokinetic (PBPK) modeling. nih.gov | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. semanticscholar.org |

| Brain Permeability Assessment | Predicts the ability of a compound to cross the blood-brain barrier. | Models based on physicochemical properties like logP, molecular weight, and PSA. nih.gov | Identifying candidates for CNS-targeted therapies. nih.gov |

| Gastrointestinal Permeability Prediction | Predicts the absorption of a compound from the GI tract. | QSAR models and mechanistic models based on drug and physiological parameters. nih.govmanchester.ac.uk | Assessing the potential for oral bioavailability. tandfonline.com |

Evaluation of Metabolic Stability

The metabolic stability of a potential drug candidate is a critical parameter assessed during the early stages of drug discovery and development. It provides an indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, which in turn influences its pharmacokinetic profile, such as its half-life and oral bioavailability. A compound that is metabolized too quickly may not maintain therapeutic concentrations in the body for a sufficient duration, while a compound that is excessively stable might accumulate and lead to potential toxicity. researchgate.net Therefore, both in vitro and in silico methods are employed to evaluate the metabolic stability of novel compounds like this compound.

In vitro metabolic stability is most commonly evaluated using subcellular fractions of the liver, such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. researchgate.net These assays measure the rate at which the parent compound is eliminated over time. The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (Clint).

Research on structurally related piperidine-containing compounds has demonstrated the utility of these assays in guiding medicinal chemistry efforts. For instance, studies have shown that modifications to the piperidine ring or its substituents can significantly impact metabolic stability. The replacement of a piperazine (B1678402) ring with a piperidine ring system in a series of dopamine (B1211576) transporter (DAT) inhibitors resulted in improved metabolic stability in rat liver microsomes. nih.govnih.gov Similarly, systematic structural modifications on piperazin-1-ylpyridazines led to a greater than 50-fold improvement in their in vitro microsomal half-life. nih.gov These examples underscore the importance of the piperidine scaffold and its substitution patterns in determining the metabolic fate of a molecule.

Computational, or in silico, approaches are increasingly used to predict metabolic stability before a compound is even synthesized, saving time and resources. researchgate.netmdpi.com These models use quantitative structure-activity relationship (QSAR) techniques and machine learning algorithms to correlate a compound's structural features with its metabolic lability. scite.ai For sulfonamide-containing compounds, computational models can help identify potential sites of metabolism on the molecule, guiding the design of more stable analogues. nih.gov By analyzing parameters like bond dissociation energies and the accessibility of atoms to enzymatic attack, these models can flag potential metabolic "hotspots." nih.gov While in silico predictions require experimental validation, they are invaluable for prioritizing which compounds to synthesize and advance to more extensive in vitro testing. researchgate.net

The evaluation of metabolic stability for a compound like this compound would involve incubating the compound with liver microsomes from different species (e.g., mouse, rat, human) to assess inter-species variability. nih.gov The disappearance of the parent compound would be monitored by a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

The following table illustrates the type of data that would be generated from such studies, with example data from related piperidine compounds found in the literature.

| Compound | System | Parameter | Value | Reference |

| Bupivacaine Analog (Piperidine-containing) | Human Liver Microsomes | t½ (min) | 31 | researchgate.net |

| 1-azaspiro[3.3]heptane Analog | Human Liver Microsomes | t½ (min) | 52 | researchgate.net |

| 2-azaspiro[3.3]heptane Analog | Human Liver Microsomes | t½ (min) | 31 | researchgate.net |

| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes | t½ (min) | ~3 | nih.gov |

| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes | t½ (min) | ~3 | nih.gov |

| Modified Piperazin-1-ylpyridazine (Compound 29) | Mouse Liver Microsomes | t½ (min) | 113 | nih.gov |

| Modified Piperazin-1-ylpyridazine (Compound 29) | Human Liver Microsomes | t½ (min) | 105 | nih.gov |

Structure Activity Relationship Sar Studies of Piperidin 2 Ylmethanesulfonamide Derivatives

Elucidating Key Pharmacophoric Features for Piperidin-2-ylmethanesulfonamide Activity

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For piperidine (B6355638) sulfonamide derivatives, the key pharmacophoric elements generally include the piperidine ring, the sulfonamide linkage, and various substituents.

Predictive pharmacophore models for piperidine-based compounds have been successfully developed for various targets. For instance, a study on piperidine- and piperazine-based CCR5 antagonists identified a five-feature pharmacophore model consisting of two hydrogen bond acceptors and three hydrophobic regions as crucial for high affinity binding. nih.gov This model demonstrated a high correlation with the observed biological activity, underscoring the importance of these features. nih.gov

In the context of this compound, the sulfonamide group itself is a critical pharmacophoric element. The nitrogen and oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the sulfur atom can participate in various non-covalent interactions. The sulfonamide bond has been shown to be essential for the antibacterial capacity of certain piperidine derivatives. nih.gov The piperidine ring serves as a versatile scaffold, providing a three-dimensional structure that can be appropriately substituted to optimize interactions with a biological target. researchgate.net

Impact of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of piperidine sulfonamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the piperidine ring and the sulfonamide group.

The nitrogen atom of the piperidine ring is a common site for modification in drug design. Its basicity and ability to be substituted allow for the fine-tuning of a compound's physicochemical properties and biological activity.

In a series of sulfonamides bearing a piperidine nucleus, it was observed that N-ethyl substitution on the sulfonamide nitrogen retarded the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that unsubstituted sulfonamide molecules were more suitable for targeting Alzheimer's disease. researchgate.net This highlights that even small alkyl substitutions on the nitrogen can have a profound impact on activity.

Conversely, in other contexts, N-alkylation can be beneficial. For instance, in a series of piperidine carbamates, N-benzyl substitution was found to be superior for cholinesterase inhibition. uni.lu The nature of the substituent on the piperidine nitrogen—be it a small alkyl group, a benzyl (B1604629) group, or a more complex moiety—can influence a compound's interaction with its target, its solubility, and its metabolic stability.

Table 1: Influence of N-Substitution on Enzyme Inhibition

| Compound Class | N-Substituent | Effect on Activity | Target | Reference |

| Piperidine Sulfonamides | Ethyl (on sulfonamide N) | Decreased | Acetylcholinesterase, Butyrylcholinesterase | researchgate.net |

| Piperidine Carbamates | Benzyl (on piperidine N) | Increased | Cholinesterase | uni.lu |

The position and nature of substituents on the carbon skeleton of the piperidine ring are critical determinants of biological activity. The C-2 position, being adjacent to the nitrogen, is a key position for introducing diversity.

Further SAR studies on measles virus inhibitors showed that introducing a substituent at the 2-position of the piperidine ring could effectively enhance the aqueous solubility of the compounds. researchgate.net This is a crucial aspect of drug design, as poor solubility can hinder the development of a promising lead compound.

Modifications within the methanesulfonamide (B31651) group are less commonly explored but can also influence activity. The replacement of the methyl group with larger or more functionalized moieties would alter the steric and electronic properties of the sulfonamide, potentially leading to changes in binding affinity and selectivity.

The attachment of aromatic and heterocyclic rings to the piperidine sulfonamide scaffold is a common strategy to enhance biological activity. These moieties can engage in various interactions with the biological target, including hydrophobic interactions, pi-stacking, and hydrogen bonding.

In a study of piperidine-substituted sulfonamides as anticancer agents, the presence of a piperidine ring with a methyl group at position 3 or 4 was associated with the highest anticancer activity. ajchem-a.com The distance of the piperidine ring from the sulfonamide group also played a role, with a larger distance leading to lower antitumor properties. ajchem-a.com

The nature of the aromatic or heterocyclic ring is also crucial. For instance, in a series of 4-azaindole-2-piperidine derivatives, the azaindole moiety was found to be crucial for potency against Trypanosoma cruzi. dndi.org The electronic properties of the attached aromatic ring can also be significant, with a preference for electron-rich aromatics observed in some cases. dndi.org

Stereochemical Influences on the Biological Activity of Piperidine Analogues

Chirality plays a pivotal role in the biological activity of many drugs, and piperidine derivatives are no exception. The introduction of a chiral center in the piperidine ring can lead to enantiomers with significantly different potencies, selectivities, and metabolic profiles. researchgate.net

The stereochemistry of piperidine scaffolds has been a subject of intense study, as the spatial arrangement of substituents can dramatically affect how a molecule fits into a binding site. researchgate.net For many biologically active piperidine derivatives, the specific stereoisomer is responsible for the desired pharmacological effect. nih.gov

In the case of this compound, the carbon at the 2-position of the piperidine ring is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-piperidin-2-ylmethanesulfonamide. It is highly probable that these enantiomers would exhibit different biological activities and potencies, as is commonly observed with chiral drugs. The stereocontrolled synthesis of piperidine derivatives is often necessary to isolate the more active enantiomer and to conduct detailed SAR studies. nih.gov

Preclinical Biological Activity and Pharmacological Investigations of Piperidin 2 Ylmethanesulfonamide Analogues

Antineoplastic and Antiproliferative Activities

Researchers have explored the anticancer potential of piperidine-containing methanesulfonamide (B31651) analogues, particularly those derived from natural alkaloids like antofine and cryptopleurine (B1669640). These modifications aim to enhance the druglike properties, such as solubility and bioavailability, of the parent compounds known for their significant antiproliferative effects. acs.org

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, A549, MDA-MB-231, MCF-7, Hela, 293T)

Novel methanesulfonamide analogues of the phenanthroquinolizidine alkaloid cryptopleurine have demonstrated potent growth inhibition against a panel of human cancer cell lines. acs.org One notable analogue, compound 5b , which features a methanesulfonamide group on the phenanthrene (B1679779) ring, showed enhanced antiproliferative activity compared to the parent natural product. acs.org

The in vitro cytotoxic activity was evaluated across various cancer cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) recorded in the nanomolar range, indicating high potency. acs.orgnih.gov For instance, an E-ring-truncated phenanthroindolizidine analogue with a hydroxyl group showed GI₅₀ values of 0.02–0.06 μM against human cancer cell lines. acs.org A library of piperidine (B6355638) ring-fused aromatic sulfonamides also showed cytotoxic effects in the micromolar range against cell lines including K562 (leukemia), HT168 (melanoma), glioblastoma, liver, breast, and lung cancer cells. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity (GI₅₀) of Selected Piperidine Analogues

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Source |

|---|---|---|---|---|

| E-ring-truncated phenanthroindolizidine analogue | Various | Various Human Cancers | 0.02–0.06 | acs.org |

| Piperidine Derivative 17a | PC3 | Prostate Cancer | 0.81 | nih.gov |

| MGC803 | Gastric Cancer | 1.09 | nih.gov | |

| MCF7 | Breast Cancer | 1.30 | nih.gov | |

| Aromatic Sulfonamide (Lead compound 22) | K562 | Leukemia | < 10 | nih.gov |

Modulation of Key Cellular Processes (e.g., Clone Formation, Migration, Adhesion)

Beyond direct cytotoxicity, these analogues modulate cellular processes crucial for tumor progression and metastasis. acs.orgnih.govnih.gov The methanesulfonamide analogue of cryptopleurine, compound 5b , was found to significantly inhibit the migration and invasion of Caki-1 renal cancer cells by modulating the p38 MAPK signaling pathway. acs.org

Other novel piperidine derivatives have also been shown to suppress clone formation, a measure of a single cell's ability to proliferate into a colony. nih.gov For example, compound 17a effectively suppressed the colony formation of PC3 prostate cancer cells. nih.gov Similarly, a sulfonamide-chalcone hybrid compound, SSC185, was reported to restrict the colony formation, migration, and adhesion of B16-F10 metastatic melanoma cells. nih.gov These findings suggest that piperidin-2-ylmethanesulfonamide analogues can interfere with the fundamental mechanisms of cancer cell proliferation and spread.

In Vivo Antitumor Efficacy in Preclinical Animal Models (e.g., Chicken Embryo Model, SCID Mice Lymphoma Model)

The promising in vitro results have been extended to in vivo preclinical models. The methanesulfonamide analogue 5b demonstrated significant antitumor activity in a Caki-1 human renal cancer xenograft model. acs.org This indicates that the improved bioavailability and potent antiproliferative activity observed in vitro translate to efficacy in a living organism. acs.org

The chicken embryo model is another established in vivo system for assessing the effects of pharmacological agents on tumor growth and angiogenesis. google.com While specific studies on this compound in this model were not detailed in the provided context, it represents a relevant and widely used platform for such investigations. google.com Similarly, SCID (Severe Combined Immunodeficient) mice are frequently used to create xenograft models for various cancers, including lymphoma, to test the in vivo efficacy of new therapeutic agents. scbt.com

Neuropharmacological Activities

Analogues based on the piperidine scaffold have also been investigated for their potential in treating neurological disorders. These investigations focus on their ability to modulate key neurotransmitter systems and metabolic pathways implicated in neurodegeneration.

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Antagonism)

Certain piperidine-2-carboxylic acid derivatives, which are structural analogues of this compound, act as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. google.comgoogle.comquickcompany.in Overactivation of NMDA receptors is linked to excitotoxicity, a mechanism involved in neuronal damage in conditions like stroke and neurodegenerative diseases. mdpi.comwikipedia.org

The compound LY233053 , a tetrazole-substituted piperidine-2-carboxylic acid, and its more active enantiomer, LY235723 , are selective NMDA receptor antagonists. nih.gov LY235723 demonstrated high affinity for the NMDA receptor and was effective in blocking NMDA-induced neuronal degeneration in rats. nih.gov

Table 2: NMDA Receptor Antagonist Activity of a Piperidine Analogue

| Compound | Assay | Activity (IC₅₀) | Source |

|---|---|---|---|

| LY235723 ((-)-isomer of LY233053) | [³H]CGS 19755 Binding (Affinity) | 67 ± 6 nM | nih.gov |

| Cortical Slice Preparation (Antagonism vs 40 µM NMDA) | 1.9 ± 0.24 µM | nih.gov |

Kynurenine (B1673888) Monooxygenase (KMO) Inhibition for Neurodegenerative Disorders (e.g., Huntington's Disease)

The kynurenine pathway, a major route of tryptophan metabolism, is implicated in neurodegenerative conditions like Huntington's disease. nih.govukri.org The enzyme kynurenine 3-monooxygenase (KMO) is a critical control point in this pathway. nih.govresearchgate.net Inhibiting KMO shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid and away from neurotoxic metabolites like 3-hydroxykynurenine (3-HK). nih.govnih.gov This makes KMO a promising therapeutic target. nih.govresearchgate.netresearchgate.net

The KMO inhibitor JM6 has been shown to reduce synapse loss and decrease microglial activation in a mouse model of Huntington's disease. nih.govnih.gov JM6 is a pro-drug of the KMO inhibitor Ro 61-8048 . nih.govsigmaaldrich.com While these specific compounds are N-(4-phenylthiazol-2-yl) benzenesulfonamides and not piperidine derivatives, their mechanism of action highlights a key therapeutic strategy for which piperidine-based sulfonamides could be designed. nih.gov By inhibiting KMO in the blood, these compounds can increase brain levels of neuroprotective kynurenic acid, offering a potential treatment for neurodegenerative diseases. nih.gov

Orexin (B13118510) Type 2 Receptor Agonism for Sleep-Wake Regulation and Related Conditions

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, orexin type 1 (OX1R) and orexin type 2 (OX2R), is a critical regulator of sleep and wakefulness. nih.gov A deficiency in orexin-producing neurons is the underlying cause of narcolepsy, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. nih.gov Consequently, the development of orexin receptor agonists, particularly selective OX2R agonists, has emerged as a promising therapeutic strategy.

Recent research has identified potent, non-peptide OX2R-selective agonists that have demonstrated efficacy in animal models of narcolepsy. nih.gov For instance, the compound YNT-185 has been shown to suppress cataplexy-like episodes in orexin knockout mice and promote wakefulness. nih.gov Studies have demonstrated that OX2R signaling in the tuberomammillary nucleus and basal forebrain is crucial for maintaining wakefulness, while its signaling in the ventrolateral periductal gray reduces cataplexy. youtube.com

Selective orexin-2 receptor antagonists, such as JNJ-48816274, have also been investigated for their sleep-inducing properties. In a clinical trial involving a phase advance model of sleep disruption, this antagonist significantly improved total sleep time, sleep efficiency, and reduced the time it took to fall asleep. nih.gov This highlights the dual therapeutic potential of modulating the OX2R for both promoting wakefulness and inducing sleep, depending on the clinical need.

Anti-infective Activities

Analogues of this compound have demonstrated a wide range of anti-infective properties, including antimicrobial, antiviral, and antiparasitic activities.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Several studies have highlighted the antibacterial and antifungal potential of piperidine derivatives. For example, a series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MIC). nih.gov Another study investigated piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives and found that several compounds inhibited the growth of various bacterial strains and the yeast-like fungus Candida albicans at MIC values ranging from 32-512 µg/ml. nih.gov

The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has shown antimicrobial activity against Staphylococcus strains, including methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism of action is believed to involve the inhibition of DNA gyrase. nih.gov Furthermore, a compound isolated from pomegranate peels, 2-piperidinone, N-[4-bromo-n-butyl]-, demonstrated significant bioavailability and inhibitory effects against clinical pathogenic isolates. asiapharmaceutics.inforesearchgate.netwisdomlib.org

Piperine (B192125), a major alkaloid from black pepper that contains a piperidine ring, has also exhibited broad-spectrum antimicrobial activity. It has shown inhibitory effects against various microorganisms, including Salmonella spp., Staphylococcus aureus, and Candida albicans. mdpi.com

Antiviral Properties (e.g., Anti-HIV Activity)

The piperidine moiety is a key structural feature in the design of novel Human Immunodeficiency Virus (HIV) inhibitors. A novel class of HIV-1 protease inhibitors incorporating a flexible piperidine as the P2 ligand has been developed. nih.gov One particular inhibitor, 3a , which features an (R)-piperidine-3-carboxamide as the P2 ligand, demonstrated potent enzymatic inhibitory activity and antiviral efficacy, even against drug-resistant HIV-1 variants. nih.gov

Additionally, research into HIV capsid (CA) modulators has led to the development of 2-piperazineone peptidomimetics. nih.gov These compounds, designed to mimic host factors that bind to the HIV capsid, have shown inhibitory activity against both HIV-1 and HIV-2. nih.gov

Antiparasitic Actions (e.g., against Trypanosoma cruzi)

Piperidine-containing compounds have shown promise in the fight against Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govfrontiersin.org Piperine, for instance, has demonstrated trypanocidal activity against both the epimastigote and intracellular amastigote forms of T. cruzi. nih.gov Its mechanism appears to involve the reversible blockage of cytokinesis, leading to the arrest of the cell cycle in the parasite. nih.gov

A series of disubstituted piperazines were also identified through phenotypic screening for their activity against T. cruzi. nih.gov While these compounds showed good initial potency, they were hampered by poor metabolic stability, indicating a need for further optimization. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of this compound analogues have been investigated, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX-1/COX-2) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov

Piperine has been shown to dose-dependently decrease the expression of COX-2 and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Further studies have revealed that piperine inhibits the activity of COX-2 but not COX-1. researchgate.netmdpi.com This selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The anti-inflammatory effects of piperine are attributed to its ability to downregulate signaling pathways such as NF-κB, C/EBP, and AP-1. nih.gov

The development of new selective COX-2 inhibitors is an active area of research. sciforum.netsemanticscholar.org Novel dual inhibitors that target both COX-2 and soluble epoxide hydrolase (sEH) have also been designed, incorporating a piperidine pharmacophore to potentially mitigate blood pressure elevation, a known side effect of some COX-2 inhibitors. researchgate.net

General Immunosuppressive Potentials

While direct studies on the immunosuppressive properties of this compound are not extensively documented in publicly available research, the broader class of piperidine-containing compounds has been investigated for such activities. Piperidine moieties are integral to various compounds exhibiting a range of biological effects, and their potential to modulate the immune system is an area of ongoing research. For instance, certain piperidine derivatives have been noted for their anti-inflammatory effects, which can be linked to immunosuppression. researchgate.net

Enzyme and Receptor Modulatory Activities

The piperidine sulfonamide scaffold is a versatile structure that has been explored for its interaction with various enzymes and receptors, leading to a range of modulatory activities.

Urease Inhibition

The sulfonamide group, a key feature of this compound, is a well-established pharmacophore in the design of urease inhibitors. nih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Novel series of sulfamide-hydroxamic acids incorporating a piperidine segment have been synthesized and evaluated as potent urease inhibitors. nih.gov Many of these synthesized compounds demonstrated significantly higher potency than the standard inhibitor acetohydroxamic acid. nih.gov Kinetic studies have shown that these types of compounds can inhibit urease through a mixed mechanism in a reversible manner. nih.gov The sulfonamide moiety plays a crucial role in the inhibitory action. nih.govresearchgate.net

| Compound Class | Key Structural Feature | Inhibition Potency (IC50) | Reference |

| Sulfamide-hydroxamic acids | Piperidine segment | 0.29 to 20.3 µM | nih.gov |

| Sulfonamide-1,2,3-triazole-acetamide derivatives | Sulfonamide and 1,2,3-triazole rings | < 4.53 µM | nih.gov |

Kinase Inhibition

Analogues containing the piperidine sulfonamide scaffold have been investigated as kinase inhibitors. For example, certain piperidine-1-sulfonamide (B1267079) derivatives have been identified as inhibitors of p38α MAP kinase. drugbank.com Furthermore, the sulfonamide group has been incorporated into molecules designed to activate tumor pyruvate (B1213749) kinase M2 (PKM2), a strategy explored in the development of anti-cancer agents. nih.gov

Modulation of Other Enzymes (e.g., Proteases, Polymerases, Reductases, Aromatases)

Protein-Protein Interaction (PPI) Modulation

The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. nih.govuorsy.comresearchgate.net Small molecules capable of disrupting or stabilizing these interactions are of great interest. nih.govnih.gov While there is no direct evidence of this compound itself being a PPI modulator, the development of kinetic target-guided synthesis has identified acylsulfonamides as potential PPI modulators. nih.gov This suggests that the sulfonamide moiety could be a valuable component in the design of novel PPI modulators. nih.gov

Other Pharmacological Profiles (e.g., Anesthetic, Antispasmodic)

The piperidine ring is a common structural element in many pharmaceuticals with diverse pharmacological activities. nih.govwikipedia.org Compounds containing a piperidine moiety have been associated with a wide range of effects, including anesthetic and antispasmodic properties. nih.gov The sulfonamide group is also found in various drugs with different therapeutic applications, including diuretics and anticonvulsants. wikipedia.org The combination of these two pharmacophores in this compound suggests a potential for a broad pharmacological profile, although specific studies on its anesthetic or antispasmodic activities are not prominent in the reviewed literature.

Mechanistic Insights into the Biological Actions of Piperidin 2 Ylmethanesulfonamide

Characterization of Specific Molecular Targets and Binding Affinities

Direct experimental data identifying the specific molecular targets and binding affinities for Piperidin-2-ylmethanesulfonamide are not extensively documented in publicly available research. However, computational (in silico) prediction tools and studies on analogous compounds provide a framework for potential biological interactions.

In silico analyses of various piperidine (B6355638) derivatives suggest they are capable of interacting with a wide array of molecular targets. nih.gov These include enzymes, receptors, transport systems, and voltage-gated ion channels, indicating a broad potential for biological activity. nih.gov For example, different sulfonamide derivatives have been predicted or shown to target enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase. nih.gov

Studies on more complex molecules containing the piperidine scaffold have identified specific targets:

Piperine (B192125) , a natural alkaloid, is known to modulate various neurotransmitter systems and exhibits inhibitory effects on Na+ channels. nih.gov

Certain synthetic 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been evaluated for their interaction with protein kinases, such as those in the JAK/STAT pathway, which are crucial for cancer cell signaling. nih.gov

Other piperidine derivatives have shown the ability to interact with DNA, suggesting it as a potential biological target. researchgate.net

While these findings highlight potential targets for piperidine-containing compounds, specific binding affinity data (e.g., K_i, IC_50) for this compound are not available. The table below summarizes targets identified for various related piperidine and sulfonamide compounds.

Table 1: Examples of Molecular Targets for Various Piperidine and Sulfonamide Derivatives

| Compound Class/Example | Potential Molecular Target(s) |

|---|---|

| Piperidine Derivatives (General) | Enzymes, Receptors, Ion Channels, Transporters nih.gov |

| Sulfonamide Derivatives (General) | α-Amylase, α-Glucosidase, Acetylcholinesterase nih.gov |

| Piperine | Voltage-gated Na+ channels nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | JAK/STAT protein kinases nih.gov |

This table illustrates potential targets based on related compounds; these have not been confirmed for this compound.

Elucidation of Intracellular Signaling Pathways Involved in Therapeutic Effects

The intracellular signaling pathways modulated by this compound have not been specifically elucidated. However, research on other piperidine-containing molecules provides insight into pathways that could potentially be affected.

NF-κB Signaling: Curcuminoids containing a piperidine ring have been shown to target pro-survival mechanisms, including the inhibition of NF-κB activation, a key mediator in inflammation and cancer. nih.gov

PI3K/Akt Pathway: Piperine has demonstrated the ability to inhibit the PI3K/Akt/GSK3β signal transduction pathway, which is critical for cell proliferation and survival, particularly in ovarian cancer cells. nih.gov

JAK/STAT Pathway: Some piperidine compounds are thought to exert anticancer effects by inhibiting the JAK/STAT protein kinase pathway, which is responsible for maintaining anti-apoptotic and proliferative signals. nih.gov

TGF-β/SMAD Pathway: In studies related to chronic pancreatitis, piperine was found to reduce inflammation and fibrosis by downregulating the TGF-β/SMAD signaling pathway. nih.gov

Apoptosis-Related Pathways: Piperine and its derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, such as increasing the Bax:Bcl-2 ratio, and upregulating caspases, including caspase-3 and caspase-9. nih.gov Similarly, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

These examples demonstrate that compounds with a piperidine moiety can influence a variety of fundamental cellular signaling cascades involved in cell survival, proliferation, inflammation, and apoptosis.

Biochemical and Cellular Mechanisms of Action

Specific biochemical and cellular mechanisms for this compound are not detailed in the existing literature. However, studies of related sulfonamide and piperidine compounds reveal several potential mechanisms.

One prominent mechanism observed for certain piperidine sulfonamide derivatives is the disruption of cellular membrane integrity. mdpi.com In studies on novel sulfonamide derivatives designed as bactericides, the primary mode of action against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) was determined to be the destruction of the bacterial cell membrane, leading to cell death. mdpi.com This effect was linked to the hydrophobic nature of parts of the molecule. mdpi.com Similarly, piperidine-based sulfobetaines are thought to exert their antimicrobial effect by disrupting the cell membranes of microorganisms, leading to cell lysis. nih.gov

In the context of anticancer activity, piperidine derivatives have been shown to employ several cellular mechanisms:

Induction of Apoptosis: A common mechanism is the triggering of programmed cell death. For instance, piperine can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: Piperine has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines. nih.gov

Inhibition of Cell Migration: The compound can inhibit the migration of cancer cells, a key process in metastasis. nih.gov

Free Radical Scavenging: Some highly functionalized piperidines have demonstrated antioxidant properties by scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the superoxide anion radical. researchgate.net

These findings underscore the diverse biochemical and cellular effects that can be elicited by molecules containing piperidine and sulfonamide groups.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of piperidine (B6355638) derivatives is a well-established area of organic chemistry, yet the development of novel, efficient, and stereoselective methods for the synthesis of specifically substituted piperidines like Piperidin-2-ylmethanesulfonamide remains a key research focus. Future efforts in this area will likely concentrate on creating a diverse library of analogues to explore the structure-activity relationship (SAR) in greater detail.

Key Research Directions:

Stereoselective Synthesis: The development of robust and scalable stereoselective synthetic routes is crucial, as the chirality of the C2 substituent can significantly impact biological activity. nih.govrsc.org Methods for the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids could be adapted for this purpose. rsc.org

Diversity-Oriented Synthesis (DOS): DOS strategies can be employed to generate a wide range of this compound analogues with variations in the piperidine ring substitution pattern and the sulfonamide group. researchgate.net This approach will be instrumental in building a comprehensive library for biological screening.

Catalytic C-H Functionalization: Rhodium-catalyzed C-H functionalization presents a powerful tool for the direct introduction of the methanesulfonamide (B31651) group or other functionalities onto the piperidine ring, offering a more atom-economical and efficient synthetic route. nih.gov

Flow Chemistry: The use of flow chemistry could enable the safe, scalable, and efficient synthesis of these compounds, which is particularly important for future large-scale production.

Application of Advanced Computational Modeling for Rational Drug Design and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound and its analogues, computational studies can provide valuable insights into their mechanism of action and guide the synthesis of more potent and selective derivatives. researchgate.netresearchgate.net

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Molecular Docking: Docking studies can predict the binding mode of these compounds to their biological targets, helping to elucidate the key interactions responsible for their activity. researchgate.netresearchgate.net This information is critical for designing analogues with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor interactions, assessing the stability of the complex and identifying key conformational changes upon binding. researchgate.net

Pharmacophore Modeling: Pharmacophore models can be generated based on the common structural features of active this compound analogues, serving as a template for virtual screening of compound libraries to identify new potential hits.

Exploration of New Therapeutic Indications for this compound Analogues

The sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents. nih.govzenodo.org Preliminary studies on related piperidine sulfonamides suggest that this class of compounds may have a broad spectrum of biological activities. nih.govnih.gov Future research should focus on systematically exploring the therapeutic potential of this compound analogues in various disease areas.

Potential Therapeutic Areas:

Anticancer Activity: Piperidine and sulfonamide derivatives have independently shown promise as anticancer agents. nih.govnih.gov The combination of these two pharmacophores in this compound warrants investigation into its potential as a novel anticancer drug.

Anti-inflammatory Effects: Piperidine derivatives have been reported to possess anti-inflammatory properties. nih.govscielo.org.mxnih.govresearchgate.netmdpi.com Given the role of inflammation in numerous diseases, exploring the anti-inflammatory potential of this compound analogues could lead to new treatments for inflammatory conditions.

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. Investigating the potential of these compounds to modulate CNS targets could open up new avenues for the treatment of neurological and psychiatric disorders.

Antidiabetic Properties: Some piperidine sulfonamide derivatives have been investigated as potential antidiabetic agents, suggesting that this could be another promising therapeutic area for this compound analogues. nih.gov

Strategic Development of Targeted Delivery Systems for Optimized Efficacy

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy and minimizing the side effects of drug candidates. For this compound and its analogues, targeted delivery systems can enhance their accumulation at the site of action, thereby improving their therapeutic index.

Promising Delivery Strategies:

Liposomal Formulations: Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery. nih.govnih.govyoutube.comgoogle.comtechnologynetworks.com The formulation of this compound into liposomes could improve its pharmacokinetic profile and target specificity.

Nanoparticle-Based Delivery: Polymeric nanoparticles offer another promising platform for the targeted delivery of these compounds. researchgate.netacs.orgacs.org Surface modification of nanoparticles with targeting ligands can further enhance their accumulation in diseased tissues.

Prodrug Approaches: The synthesis of prodrugs of this compound that are activated at the target site could be a valuable strategy to improve drug delivery and reduce off-target toxicity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of multi-omics technologies provides an unprecedented opportunity to gain a holistic understanding of the mechanism of action of drug candidates. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the molecular pathways and networks modulated by this compound and its analogues. embopress.orgresearchgate.net

Multi-Omics Approaches:

Target Identification and Validation: Multi-omics data can help to identify the primary molecular targets of these compounds and validate their engagement in a cellular context.

Mechanism of Action Studies: By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can elucidate the downstream signaling pathways affected by the compounds. embopress.org

Biomarker Discovery: Multi-omics approaches can facilitate the discovery of biomarkers that can be used to predict patient response to treatment with this compound analogues and monitor their therapeutic efficacy.

Toxicity Prediction: Early assessment of potential toxicity through multi-omics analysis can help to de-risk drug development and select candidates with a more favorable safety profile.

Q & A

What are the established synthetic routes for Piperidin-2-ylmethanesulfonamide, and what are the key challenges in achieving high yield and purity?

Level : Basic

Methodological Answer :

The synthesis typically involves sulfonylation of a piperidine precursor, such as 2-(aminomethyl)piperidine, using methanesulfonyl chloride under controlled alkaline conditions. Key challenges include steric hindrance from the piperidine ring and competing side reactions (e.g., over-sulfonylation). Optimization strategies:

- Use non-polar solvents (e.g., dichloromethane) to minimize hydrolysis .

- Maintain reaction temperatures below 0°C to suppress by-product formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield and purity metrics should be validated by HPLC (>95% purity) and mass spectrometry .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR : H and C NMR confirm regioselectivity of sulfonamide attachment. The piperidine ring protons (δ 1.4–2.8 ppm) and sulfonamide protons (δ 3.1–3.3 ppm) are diagnostic .

- X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in acetonitrile .

- HPLC-MS : Quantifies purity and detects trace impurities using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Level : Basic

Methodological Answer :

Apply the PICO framework to structure assays:

- Population (P) : Target enzymes (e.g., carbonic anhydrase isoforms).

- Intervention (I) : this compound at varying concentrations.

- Comparison (C) : Positive controls (e.g., acetazolamide).

- Outcome (O) : IC values from dose-response curves.

Use fluorescence-based assays (e.g., esterase activity) with Michaelis-Menten kinetics to quantify inhibition .

What computational strategies are employed to model the binding interactions of this compound with target enzymes?

Level : Advanced

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures (PDB: 3FZV for carbonic anhydrase). Focus on sulfonamide-Zn coordination .

- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Correlate substituent effects (e.g., piperidine methylation) with inhibitory potency .

How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound's pharmacological profile?

Level : Advanced

Methodological Answer :

- Scaffold Modifications : Introduce substituents at the piperidine nitrogen or sulfonamide group (e.g., methyl, halogens).

- Pharmacokinetic Screening : Measure logP (octanol-water partition) and metabolic stability in microsomal assays .

- Data Integration : Use multivariate analysis (PCA) to identify critical physicochemical parameters (e.g., polar surface area) linked to activity .

What methodologies are recommended for resolving contradictory data in the biological activity of this compound across different experimental models?

Level : Advanced

Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and assess heterogeneity via I statistics .

- Experimental Replication : Standardize assay conditions (pH, temperature) and validate enzyme sources (e.g., recombinant vs. tissue-extracted) .

- Cross-Validation : Compare in vitro results with ex vivo models (e.g., erythrocyte lysates) to confirm target engagement .

How can researchers apply the FINER criteria to evaluate the feasibility and relevance of proposed studies on this compound?

Level : Methodological

Methodological Answer :

- Feasible : Ensure access to analytical tools (e.g., LC-MS) and synthetic precursors.

- Interesting : Address gaps in sulfonamide-enzyme interaction mechanisms.

- Novel : Explore understudied isoforms (e.g., carbonic anhydrase IX).

- Ethical : Follow institutional guidelines for handling hazardous intermediates.

- Relevant : Align with therapeutic needs (e.g., anticancer applications) .

What experimental design principles (e.g., DOE) should be followed to optimize the synthesis of this compound while minimizing by-products?

Level : Methodological

Methodological Answer :

- Design of Experiments (DOE) : Vary factors (temperature, solvent ratio) in a factorial design.

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 72% yield at 5°C, 1:1.2 molar ratio) .

- By-Product Mitigation : Use scavengers (e.g., triethylamine) to neutralize excess sulfonyl chloride .

How should researchers approach the systematic review of existing literature on this compound to identify knowledge gaps?

Level : Methodological

Methodological Answer :

- Search Strategy : Use databases (PubMed, SciFinder) with keywords: "this compound," "sulfonamide inhibitors," "carbonic anhydrase."

- SPIDER Framework :

What protocols ensure rigorous reproducibility in assays measuring this compound's enzyme inhibition kinetics?

Level : Methodological

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products